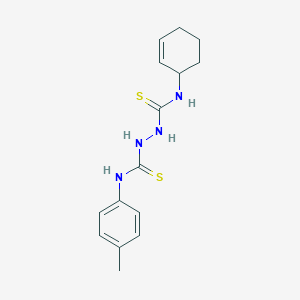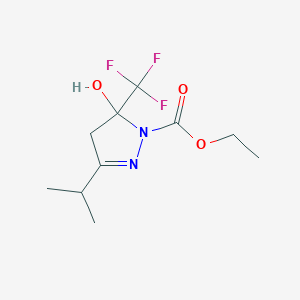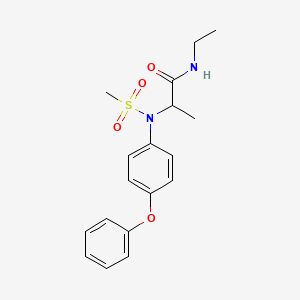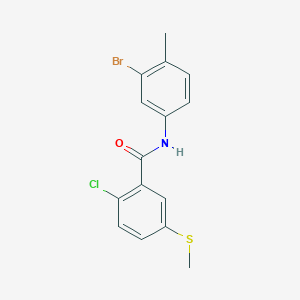![molecular formula C18H11BrClN3O2 B12453349 N'-[(3E)-5-bromo-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2-chlorobenzohydrazide](/img/structure/B12453349.png)
N'-[(3E)-5-bromo-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2-chlorobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(3E)-5-bromo-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2-chlorobenzohydrazide is a complex organic compound that belongs to the class of indole derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3E)-5-bromo-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2-chlorobenzohydrazide typically involves multiple steps. One common method involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . This reaction is carried out under specific conditions, such as the presence of a base like KOH and solvents like acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(3E)-5-bromo-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2-chlorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions may yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N’-[(3E)-5-bromo-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2-chlorobenzohydrazide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N’-[(3E)-5-bromo-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2-chlorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These ROS can then interact with various cellular components, leading to different biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones: These compounds are structurally similar and share some biological activities with N’-[(3E)-5-bromo-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2-chlorobenzohydrazide.
Indole derivatives: Various indole derivatives have similar biological activities and applications.
Uniqueness
N’-[(3E)-5-bromo-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2-chlorobenzohydrazide is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to act as a photosensitizer and generate ROS sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C18H11BrClN3O2 |
|---|---|
Molekulargewicht |
416.7 g/mol |
IUPAC-Name |
N-(5-bromo-2-hydroxy-1-prop-2-ynylindol-3-yl)imino-2-chlorobenzamide |
InChI |
InChI=1S/C18H11BrClN3O2/c1-2-9-23-15-8-7-11(19)10-13(15)16(18(23)25)21-22-17(24)12-5-3-4-6-14(12)20/h1,3-8,10,25H,9H2 |
InChI-Schlüssel |
BRLZTYNYOCSRJX-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(E)-(4-fluorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12453297.png)


![3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B12453307.png)
![4-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)benzamide](/img/structure/B12453310.png)
![N'-[(4-butylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B12453322.png)


![ethyl 4-[({(2Z)-2-[(3-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B12453334.png)
![Methyl 2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinecarboxylate](/img/structure/B12453338.png)

![2-{3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxyphenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12453344.png)
